molecular formula C8H4ClNOS B099199 4-Chlorobenzoyl isothiocyanate CAS No. 16794-67-5

4-Chlorobenzoyl isothiocyanate

Cat. No. B099199
Key on ui cas rn: 16794-67-5
M. Wt: 197.64 g/mol
InChI Key: OTZBZZNWOAIAEN-UHFFFAOYSA-N
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Patent
US04406897

Procedure details

A solution of 4-chlorobenzoyl chloride (127.1 ml) in 100 ml of dry toluene is added to a vigorously stirred suspension of dried KSCN (106.90 g) in about one liter of dried toluene. The reaction mixture is heated to reflux and after addition is completed the mixture is refluxed overnight. The reaction mixture is allowed to cool, KCl filtered and the filtrate evaporated leaving a reddish residue which solidifies on standing. The residue is vacuum distilled, using a steam filled condenser, yielding 152.4 g of a distillate, b.p. 88°-90° (0.350 torr).
Quantity
127.1 mL
Type
reactant
Reaction Step One
Name
KSCN
Quantity
106.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]([S-:13])#[N:12].[K+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:12]=[C:11]=[S:13])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
127.1 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
KSCN
Quantity
106.9 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
KCl filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
leaving a reddish residue which
DISTILLATION
Type
DISTILLATION
Details
distilled
ADDITION
Type
ADDITION
Details
filled condenser
CUSTOM
Type
CUSTOM
Details
yielding 152.4 g of a distillate, b.p. 88°-90° (0.350 torr)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)N=C=S)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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